1-(2-Ethyl-6-fluorophenyl)propan-1-one

Description

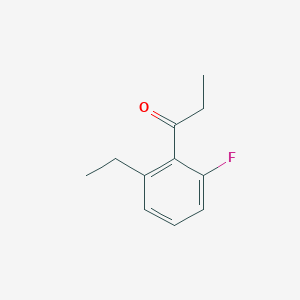

1-(2-Ethyl-6-fluorophenyl)propan-1-one is an aromatic ketone characterized by a propan-1-one group attached to a 2-ethyl-6-fluorophenyl moiety. Its molecular formula is C₁₁H₁₃FO, with a molecular weight of 180.22 g/mol. The compound’s structure features a fluorine atom at the phenyl ring’s 6-position and an ethyl group at the 2-position.

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

1-(2-ethyl-6-fluorophenyl)propan-1-one |

InChI |

InChI=1S/C11H13FO/c1-3-8-6-5-7-9(12)11(8)10(13)4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

XHYXLFVCNVMKSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)F)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethyl-6-fluorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-ethyl-6-fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-6-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: Formation of 2-ethyl-6-fluorobenzoic acid.

Reduction: Formation of 1-(2-ethyl-6-fluorophenyl)propan-1-ol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 1-(2-Ethyl-6-fluorophenyl)propan-1-one

This compound is an organic compound with the molecular formula . It is a ketone derivative characterized by the presence of an ethyl group and a fluorine atom attached to a phenyl ring. This compound has several scientific research applications, including its use as an intermediate in the synthesis of more complex organic molecules, investigation for potential biological activity, and utilization in the production of specialty chemicals and materials.

Chemistry

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. The synthesis of this compound typically involves the Friedel-Crafts acylation reaction, where 2-ethyl-6-fluorobenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride () under anhydrous conditions.

Biology

The compound is studied for its potential biological activity and interactions with enzymes and receptors. Atypical dopamine transporter (DAT) inhibitors, including derivatives of fluorophenyl compounds, have shown therapeutic potential in preclinical models of psychostimulant abuse .

Medicine

This compound is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with specific pharmacological properties.

Industry

In industry, this compound is utilized in the production of specialty chemicals and materials with unique properties. In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as advanced purification techniques like distillation and recrystallization to ensure high purity.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate () or chromium trioxide ().

- Reduction: The ketone group can be reduced using reducing agents such as sodium borohydride () or lithium aluminum hydride (), resulting in the formation of alcohols.

- Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-6-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular receptors, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 1-(2-Ethyl-6-fluorophenyl)propan-1-one with two analogous ketones: 1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one (Nerone) and 1-(3-bromo-4-chlorophenyl)propan-1-one . Key differences in substituents, physical properties, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Note: lists Nerone’s formula as "C₃H₂₂O," which is inconsistent with its IUPAC name. The formula above is inferred from structural analysis.

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing vs. In contrast, Nerone’s isopropyl group (electron-donating) stabilizes the cyclohexene ring, reducing reactivity but enhancing volatility for fragrance applications . The bromo and chloro substituents in 1-(3-Bromo-4-chlorophenyl)propan-1-one create a highly polarized aromatic system, favoring nucleophilic aromatic substitution (e.g., in pharmaceutical intermediates) .

- Nerone’s methyl and isopropyl groups on the cyclohexene ring create a rigid, non-planar structure, reducing crystal packing efficiency and increasing volatility .

Biological Activity

1-(2-Ethyl-6-fluorophenyl)propan-1-one, also known as a fluorinated ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a fluorine atom and an ethyl group on the aromatic ring, suggests unique interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 182.22 g/mol. The compound features a propanone functional group attached to a substituted phenyl ring, which significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Research indicates that fluorinated compounds often exhibit enhanced lipophilicity, which may improve their ability to cross cell membranes and interact with intracellular targets.

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For example, it may impact phospholipase activity, which plays a critical role in lipid metabolism and cell signaling pathways .

Receptor Modulation

The presence of the fluorine atom can enhance binding affinity to specific receptors, potentially affecting neurotransmitter systems or hormonal pathways. This modulation can lead to therapeutic effects in conditions such as anxiety or depression.

Therapeutic Applications

This compound has been explored for various therapeutic applications:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant effects by modulating serotonin levels in the brain.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Case Studies

A series of studies have investigated the biological effects of this compound:

- Study on Antidepressant Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls. The mechanism was linked to increased serotonin levels in the synaptic cleft .

- Anti-inflammatory Research : In vitro studies showed that this compound could reduce the production of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

- Pharmacokinetics : Research focusing on the pharmacokinetic properties revealed that the compound exhibits favorable absorption and distribution characteristics, making it a candidate for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.